Tert-butyl 7-iodoheptanoate

Catalog No.
S8514600
CAS No.
54005-76-4
M.F
C11H21IO2
M. Wt
312.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7-iodoheptanoate

CAS Number

54005-76-4

Product Name

Tert-butyl 7-iodoheptanoate

IUPAC Name

tert-butyl 7-iodoheptanoate

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

InChI

InChI=1S/C11H21IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3

InChI Key

XOJHORWRHKZWFH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCCCI

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCI

Tert-butyl 7-iodoheptanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and a 7-iodoheptanoic acid moiety. The molecular formula of tert-butyl 7-iodoheptanoate is C_{11}H_{21}I O_2, and it has a molecular weight of approximately 292.19 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique properties imparted by the tert-butyl group and the iodine atom.

, including:

  • Esterification: The reaction of carboxylic acids with alcohols can yield tert-butyl 7-iodoheptanoate, which can be synthesized from 7-iodoheptanoic acid and tert-butanol.
  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making the compound useful as a precursor in the synthesis of other organic compounds.
  • Radical Reactions: The presence of the iodine atom allows for radical reactions, which can be utilized in polymerization processes or in forming more complex molecules.

The synthesis of tert-butyl 7-iodoheptanoate typically involves the following steps:

  • Preparation of 7-Iodoheptanoic Acid: This can be achieved through iodination of heptanoic acid using iodine and phosphorus triiodide or other iodinating agents.
  • Esterification Reaction: The resulting 7-iodoheptanoic acid is then reacted with tert-butanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the formation of the ester.
7 Iodoheptanoic Acid+tert ButanolH2SO4Tert butyl 7 iodoheptanoate+Water\text{7 Iodoheptanoic Acid}+\text{tert Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Tert butyl 7 iodoheptanoate}+\text{Water}

Tert-butyl 7-iodoheptanoate has several potential applications:

  • Synthetic Intermediate: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
  • Pharmaceuticals: Due to its structural characteristics, it may be investigated for use in drug development, particularly as a building block for biologically active compounds.
  • Chemical Research: In academic and industrial laboratories, it may be used in studies related to esterification reactions and nucleophilic substitutions.

When comparing tert-butyl 7-iodoheptanoate to similar compounds, several key aspects highlight its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl hexanoateTert-butyl group + hexanoic acidLacks iodine; less reactive
Tert-butyl octanoateTert-butyl group + octanoic acidLonger carbon chain; higher hydrophobicity
Ethyl 7-iodoheptanoateEthyl group + 7-iodoheptanoic acidLacks tert-butyl; different sterics
Propyl 7-bromoheptanoatePropyl group + 7-bromoheptanoic acidContains bromine instead of iodine

Tert-butyl 7-iodoheptanoate is distinguished by its unique combination of a bulky tert-butyl group and an iodine atom, which enhances its reactivity compared to other esters lacking these features. This combination may lead to distinctive chemical behaviors and applications not observed in simpler esters or those containing different halogens.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

312.05863 g/mol

Monoisotopic Mass

312.05863 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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